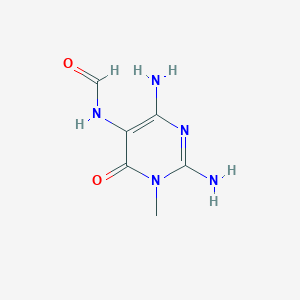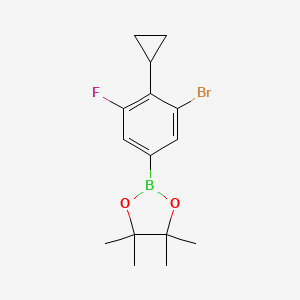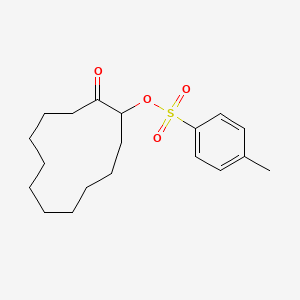![molecular formula C16H13F3N2O B14018940 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol CAS No. 7051-27-6](/img/structure/B14018940.png)
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol is an organic compound that features a benzimidazole ring substituted with a trifluoromethyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol typically involves the reaction of 6-(trifluoromethyl)-1H-benzimidazole with phenylacetaldehyde under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also help identify the most efficient catalysts and reaction conditions for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzimidazole ring can be reduced to a dihydrobenzimidazole using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanone.
Reduction: Formation of 1-phenyl-1-[6-(trifluoromethyl)-1,2-dihydro-1H-benzimidazol-2-yl]ethanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to its target with high affinity. This binding can inhibit the activity of enzymes involved in critical cellular processes, leading to the desired therapeutic effect .
Comparación Con Compuestos Similares
Similar Compounds
- 1-phenyl-1-[6-(methyl)-1H-benzimidazol-2-yl]ethanol
- 1-phenyl-1-[6-(chloro)-1H-benzimidazol-2-yl]ethanol
- 1-phenyl-1-[6-(fluoro)-1H-benzimidazol-2-yl]ethanol
Uniqueness
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .
Propiedades
Número CAS |
7051-27-6 |
|---|---|
Fórmula molecular |
C16H13F3N2O |
Peso molecular |
306.28 g/mol |
Nombre IUPAC |
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol |
InChI |
InChI=1S/C16H13F3N2O/c1-15(22,10-5-3-2-4-6-10)14-20-12-8-7-11(16(17,18)19)9-13(12)21-14/h2-9,22H,1H3,(H,20,21) |
Clave InChI |
WWBOBMICGSBNFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


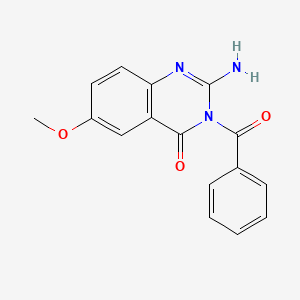
![Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate](/img/structure/B14018862.png)
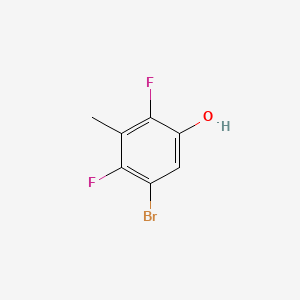
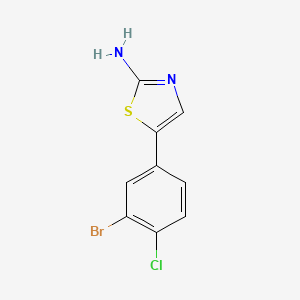
![4-[4-(Methylthio)phenoxy]benzenamine](/img/structure/B14018879.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B14018886.png)
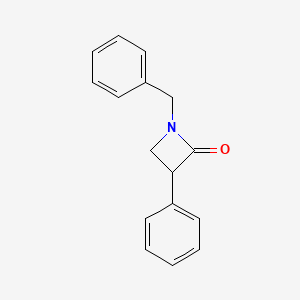
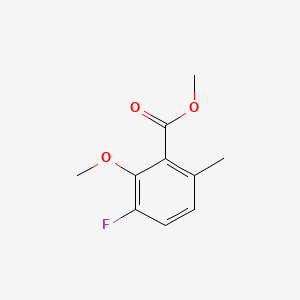
![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)
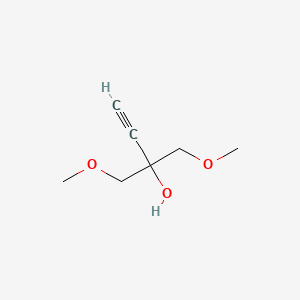
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
